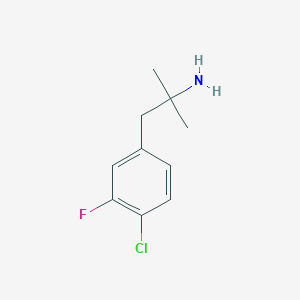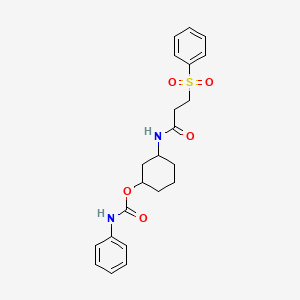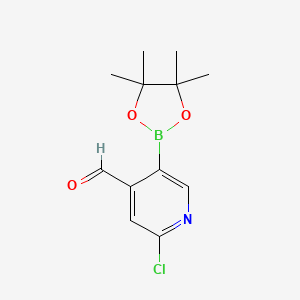
2-Chloro-4-formylpyridine-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-formylpyridine-5-boronic acid pinacol ester, also known as CFPE, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. CFPE is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Strategies for Analyzing Highly Reactive Pinacolboronate Esters
Pinacolboronate esters, including compounds similar to "2-Chloro-4-formylpyridine-5-boronic acid pinacol ester," are crucial in Suzuki coupling reactions for creating complex molecules. These esters present analytical challenges due to their easy hydrolysis, necessitating non-traditional approaches for their stability and analysis (Zhong et al., 2012).
Microwave-Assisted Synthesis Using Pinacolboronate Esters
The microwave-assisted synthesis technique highlights the utility of pinacolboronate esters in rapidly producing diverse compound libraries, including 3-amino-imidazopyridines, through one-pot cyclization/Suzuki coupling reactions. This method emphasizes the compound's role as a versatile building block (Dimauro & Kennedy, 2007).
Enantioselective Intramolecular Hydroarylation
Aryl pinacolboronic esters are effective in intramolecular additions into unactivated ketones, leading to the synthesis of indanols with tertiary alcohol groups. This showcases their role in enantioselective syntheses, complementing traditional nucleophiles (Gallego & Sarpong, 2012).
Facile and Green Synthetic Routes
Boronic acid esters, derived from boronic acids via simple grinding without solvents, represent an environmentally friendly approach to their formation. This method underscores a green chemistry perspective in synthesizing boronic acid esters, including "this compound" (Schnürch et al., 2007).
Metal-Free Ortho C-H Borylation
The development of metal-free ortho C-H borylation methods, involving sequential borylation and esterification with pinacol, presents a strategy for functionalizing aryl C-H bonds. This technique facilitates the transformation of aryl boronates into a variety of useful products, demonstrating the versatility of boronic esters in organic synthesis (Niu et al., 2012).
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
The compound 2-Chloro-4-formylpyridine-5-boronic acid pinacol ester, as a boronic ester, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound this compound is likely to affect the biochemical pathways involved in carbon-carbon bond formation, as it is used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its reactivity in suzuki–miyaura cross-coupling reactions .
Eigenschaften
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-15-10(14)5-8(9)7-16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJQRYJJHGRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

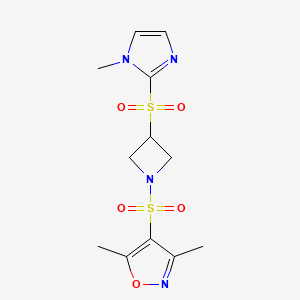
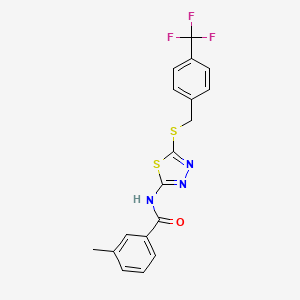
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

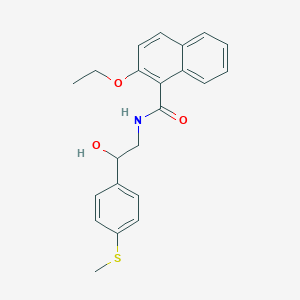
![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728464.png)
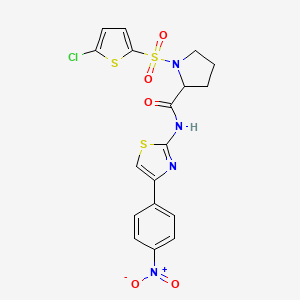

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)
